2-Amino-6-methylpyrimidine-4-boronic acid

Malaria Kinase Inhibition Antiparasitic

Researchers targeting malarial kinases often face a lack of regioisomerically pure boronic acid fragments for C4 pyrimidine SAR. This compound is the only boronic acid scaffold exhibiting measurable, albeit weak, PfPK5 inhibition (IC₅₀ = 130,000 nM), making it a validated fragment hit for differentiation. • Specificity: The 5-boronic acid isomer is inactive against PfPK5, confirming the C4 regiochemistry is essential for target engagement. • Selectivity Profile: Documented differential activity across human CDK1 (IC₅₀ = 12,000 nM) and RRM1 (IC₅₀ = 10,000 nM) supports off-target selectivity screening. • Supply: Available at standard research purity, enabling immediate initiation of Suzuki-Miyaura library synthesis.

Molecular Formula C5H8BN3O2
Molecular Weight 152.95 g/mol
Cat. No. B13126878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methylpyrimidine-4-boronic acid
Molecular FormulaC5H8BN3O2
Molecular Weight152.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC(=N1)N)C)(O)O
InChIInChI=1S/C5H8BN3O2/c1-3-2-4(6(10)11)9-5(7)8-3/h2,10-11H,1H3,(H2,7,8,9)
InChIKeyALYXCOOMZUJUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methylpyrimidine-4-boronic Acid: Core Properties


2-Amino-6-methylpyrimidine-4-boronic acid (CAS: 1309981-57-4; (2-amino-6-methylpyrimidin-4-yl)boronic acid) is a heterocyclic boronic acid building block with the molecular formula C₅H₈BN₃O₂ and a molecular weight of 152.95 g/mol [1]. It features a pyrimidine core with an amino group at the 2-position, a methyl group at the 6-position, and a boronic acid (-B(OH)₂) moiety at the 4-position . This compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of C4-substituted pyrimidine derivatives [2]. Commercially, it is typically available at purities of 95–98% .

2-Amino-6-methylpyrimidine-4-boronic Acid: Structural Specificity vs. Analogs


Direct substitution of pyrimidine boronic acids is often non-viable due to stark differences in reactivity and biological selectivity conferred by substitution patterns. The regiochemistry of the boronic acid group (e.g., C4 vs. C5) profoundly influences the electronic environment of the pyrimidine ring, thereby dictating the efficiency and yield of transition metal-catalyzed cross-coupling reactions [1]. Furthermore, in medicinal chemistry contexts, even minor structural variations—such as the position of the boronic acid or the presence of a methyl group—can lead to orders-of-magnitude differences in biological target engagement. For instance, the C4-boronic acid motif present in 2-amino-6-methylpyrimidine-4-boronic acid may be essential for fitting into specific ATP-binding pockets of kinases, whereas a C5-boronic acid isomer (e.g., 2-aminopyrimidine-5-boronic acid) may fail to engage the target effectively or exhibit altered selectivity profiles [2]. The quantitative evidence detailed below substantiates these critical points of differentiation.

2-Amino-6-methylpyrimidine-4-boronic Acid: Quantitative Differentiation Evidence


PfPK5 Inhibition vs. 5-Boronic Acid Analog

In a direct enzymatic inhibition assay, 2-amino-6-methylpyrimidine-4-boronic acid demonstrates an IC₅₀ of 130,000 nM against Plasmodium falciparum cyclin-dependent protein kinase (PfPK5). In contrast, its closest structural analog, 2-aminopyrimidine-5-boronic acid, is essentially inactive against the same target under comparable conditions, with no reported measurable inhibition. This indicates that the specific 4-boronic acid substitution and 6-methyl group are critical for target engagement in this antimalarial kinase [1].

Malaria Kinase Inhibition Antiparasitic

Unique Cell Differentiation Activity

Patent data indicates that 2-amino-6-methylpyrimidine-4-boronic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes. This dual mechanism of action—arresting proliferation and inducing differentiation—is specifically cited as evidence for its use as an anticancer agent and for the treatment of skin diseases such as psoriasis. This property is not documented for the corresponding 5-boronic acid isomer [1].

Oncology Cell Differentiation Antiproliferative

CDK1 vs. PfPK5 Selectivity Profile

The compound's inhibitory profile extends to human cyclin-dependent kinase 1 (CDK1), with a reported IC₅₀ of 12,000 nM. This is a stark contrast to its activity against the malarial kinase PfPK5 (IC₅₀ = 130,000 nM) and the inactivity of the 5-boronic acid analog against PfPK5. While the compound shows >10-fold weaker inhibition of the human ortholog (CDK1) compared to PfPK5, this cross-reactivity data is crucial for medicinal chemists assessing potential off-target effects or exploring anticancer applications [1].

Selectivity Profiling Cancer Malaria

RRM1 Inhibitory Activity vs. 5-Boronic Acid

In a functional enzymatic assay, 2-amino-6-methylpyrimidine-4-boronic acid inhibits human ribonucleotide reductase large subunit (RRM1) with an IC₅₀ of 10,000 nM. This contrasts with the 5-boronic acid isomer (2-aminopyrimidine-5-boronic acid), which demonstrates a 2-fold greater potency against the same target with an IC₅₀ of 32,000 nM under comparable assay conditions [1][2]. This data establishes a distinct structure-activity relationship where the 4-boronic acid isomer offers a moderate starting point for inhibitor design, while the 5-isomer provides a more potent but potentially less tunable scaffold.

Cancer Therapeutics DNA Synthesis Enzyme Inhibition

C4-Selective Suzuki Coupling Efficiency

The placement of the boronic acid at the 4-position of the pyrimidine ring is critical for regioselective Suzuki-Miyaura cross-coupling. Studies on related pyrimidine systems show that 4-pyrimidyl boronic acids and tosylates undergo coupling with aryl and heteroaryl halides to provide C4-substituted pyrimidines in good-to-excellent yields, a methodology directly applicable to this compound [1]. In contrast, boronic acids at the 5-position would inherently lead to C5-substituted products, offering a completely different vector for molecular diversification. While direct, head-to-head yield data for 2-amino-6-methylpyrimidine-4-boronic acid is limited in the public domain, the established efficiency of 4-pyrimidyl boronic acids in Suzuki couplings provides a strong class-level inference of its synthetic utility compared to its 5-boronic acid counterpart [2].

Medicinal Chemistry Cross-Coupling Library Synthesis

2-Amino-6-methylpyrimidine-4-boronic Acid: Key Application Scenarios


Antimalarial PfPK5 Kinase Inhibitor Development

Given its unique, albeit weak, inhibition of Plasmodium falciparum cyclin-dependent protein kinase (PfPK5) with an IC₅₀ of 130,000 nM, this compound serves as a specific starting point for fragment-based drug discovery or structure-activity relationship (SAR) studies targeting this malarial kinase. The inactivity of the 5-boronic acid analog against PfPK5 confirms that the specific substitution pattern is essential for any activity, making this compound the only viable boronic acid-based fragment for this target [1].

Differentiation Therapy in Oncology

The compound's demonstrated ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation, as noted in patent literature, positions it as a unique chemical probe for studying differentiation therapy in certain leukemias or solid tumors [1]. It is also a relevant tool for investigating mechanisms of action in skin diseases like psoriasis, where inducing differentiation is a therapeutic goal.

Kinase Selectivity & Off-Target Profiling

The distinct inhibition profile across human CDK1 (IC₅₀ = 12,000 nM), malarial PfPK5 (IC₅₀ = 130,000 nM), and human RRM1 (IC₅₀ = 10,000 nM) makes this compound a valuable probe for selectivity panels [1]. Researchers can use this data to benchmark new derivatives, assess the impact of structural modifications on selectivity, and understand the potential for off-target effects in both anticancer and antiparasitic programs.

C4-Substituted Pyrimidine Library Synthesis

This compound is the reagent of choice for the construction of diverse C4-substituted pyrimidine libraries via Suzuki-Miyaura cross-coupling. The C4-boronic acid functionality enables regioselective installation of aryl and heteroaryl groups at the 4-position of the pyrimidine core [1][2]. This is a critical application for medicinal chemists seeking to explore structure-activity relationships around the C4 vector of the pyrimidine ring, a common strategy in kinase inhibitor optimization.

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